(3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound that features both a thiophene ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr synthesis can be employed to form the pyrazole ring, which is then functionalized to introduce the thiophene group .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be utilized to optimize the production process. The choice of solvents, catalysts, and reaction conditions are critical to achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the thiophene or pyrazole rings .
Scientific Research Applications
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and electrochromic devices
Mechanism of Action
The mechanism of action of (3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenemethanol: A compound with a similar thiophene ring but lacking the pyrazole moiety.
Thiophene-3-carboxaldehyde: Another thiophene derivative with different functional groups.
1H-Pyrazol-5-ylmethanol: A compound with a similar pyrazole ring but lacking the thiophene moiety.
Uniqueness
(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both thiophene and pyrazole rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
(3-thiophen-3-yl-1H-pyrazol-5-yl)methanol |
InChI |
InChI=1S/C8H8N2OS/c11-4-7-3-8(10-9-7)6-1-2-12-5-6/h1-3,5,11H,4H2,(H,9,10) |
InChI Key |
LNLPALKIRQRXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NNC(=C2)CO |
Origin of Product |
United States |
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